molecular formula C4H9NO2S B8601180 (3S)-3-amino-1lambda6-thiolane-1,1-dione

(3S)-3-amino-1lambda6-thiolane-1,1-dione

Cat. No.: B8601180
M. Wt: 135.19 g/mol
InChI Key: OVKIDXBGVUQFFC-BYPYZUCNSA-N
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Description

(3S)-3-Amino-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with a sulfonyl group (S=O) at the 1-position and an amino group at the 3-position. Its molecular formula is C₄H₈N₂O₂S, and its hydrochloride salt (PubChem CID: 2795201) is commonly used in synthetic chemistry .

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(3S)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1

InChI Key

OVKIDXBGVUQFFC-BYPYZUCNSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1N

Canonical SMILES

C1CS(=O)(=O)CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .

Mechanism of Action

The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (3S)-3-amino-1λ⁶-thiolane-1,1-dione and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Properties/Notes
(3S)-3-Amino-1λ⁶-thiolane-1,1-dione C₄H₈N₂O₂S -NH₂ at C3 148.18 Not explicitly provided Hydrochloride salt available; stereospecific
3-(Phenylamino)-1λ⁶-thiolane-1,1-dione C₈H₈N₂O₂S -NH(C₆H₅) at C3 208.23 35889-69-1 Boiling point: 373.4°C; Density: 1.49 g/cm³
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅N₂O₃S -NH(C₆H₄OCH₃) at C3 241.31 303992-20-3 Increased lipophilicity due to methoxy group
rac-(3R,4S)-3-Chloro-4-hydroxy-1λ⁶-thiolane-1,1-dione C₄H₆ClNO₃S -Cl at C3, -OH at C4 183.61 Not explicitly provided Enhanced polarity due to Cl and OH groups
λ⁶-Thieno[2,3-c]pyrrole-1,1-dione C₆H₅NO₂S Fused thieno-pyrrole system 167.17 Not explicitly provided Rigid bicyclic structure; potential electronic applications
Key Observations:
  • Substituent Effects: The amino group in (3S)-3-amino-1λ⁶-thiolane-1,1-dione confers nucleophilic reactivity, making it a candidate for peptide coupling or heterocyclic synthesis. In contrast, phenylamino and methoxyphenylamino derivatives (e.g., ) exhibit reduced solubility in water but increased affinity for hydrophobic targets.
  • Molecular Weight and Complexity: The methoxyphenylamino derivative has the highest molecular weight (241.31) due to the bulky aromatic substituent . The fused thieno-pyrrole system in λ⁶-thieno[2,3-c]pyrrole-1,1-dione introduces conformational rigidity, which may stabilize π-π interactions in materials science .

Physicochemical Properties

  • Boiling Point and Density: The phenylamino derivative (373.4°C, 1.49 g/cm³) has higher thermal stability compared to the parent compound, likely due to aromatic stacking.
  • Lipophilicity : Methoxy and phenyl groups increase logP values, suggesting enhanced membrane permeability in biological systems .

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